

Nirogacestat progression-free survival PFS analysis

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Compound Focus: Nirogacestat

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Progression-Free Survival and Efficacy Data

Metric	Nirogacestat Performance	Placebo Group	Statistical Significance
PFS (Primary Endpoint)	Median PFS not reached in long-term analysis [1] [2]	Median PFS ~15 months [2]	HR, 0.29 (95% CI, 0.15-0.55); P < .001 [3]
Objective Response Rate (ORR)	41% (primary analysis) [3]; 45.7% (long-term, up to 4 years) [1] [2]	8% [3]	P < .001 [3]
Complete Response (CR) Rate	7% (primary analysis) [3]; 11.4% (long-term) [2]	0% [3]	Not reported
Tumor Size Reduction	Further reduction in most patients with long-term treatment [1] [2]	Not applicable	Not reported

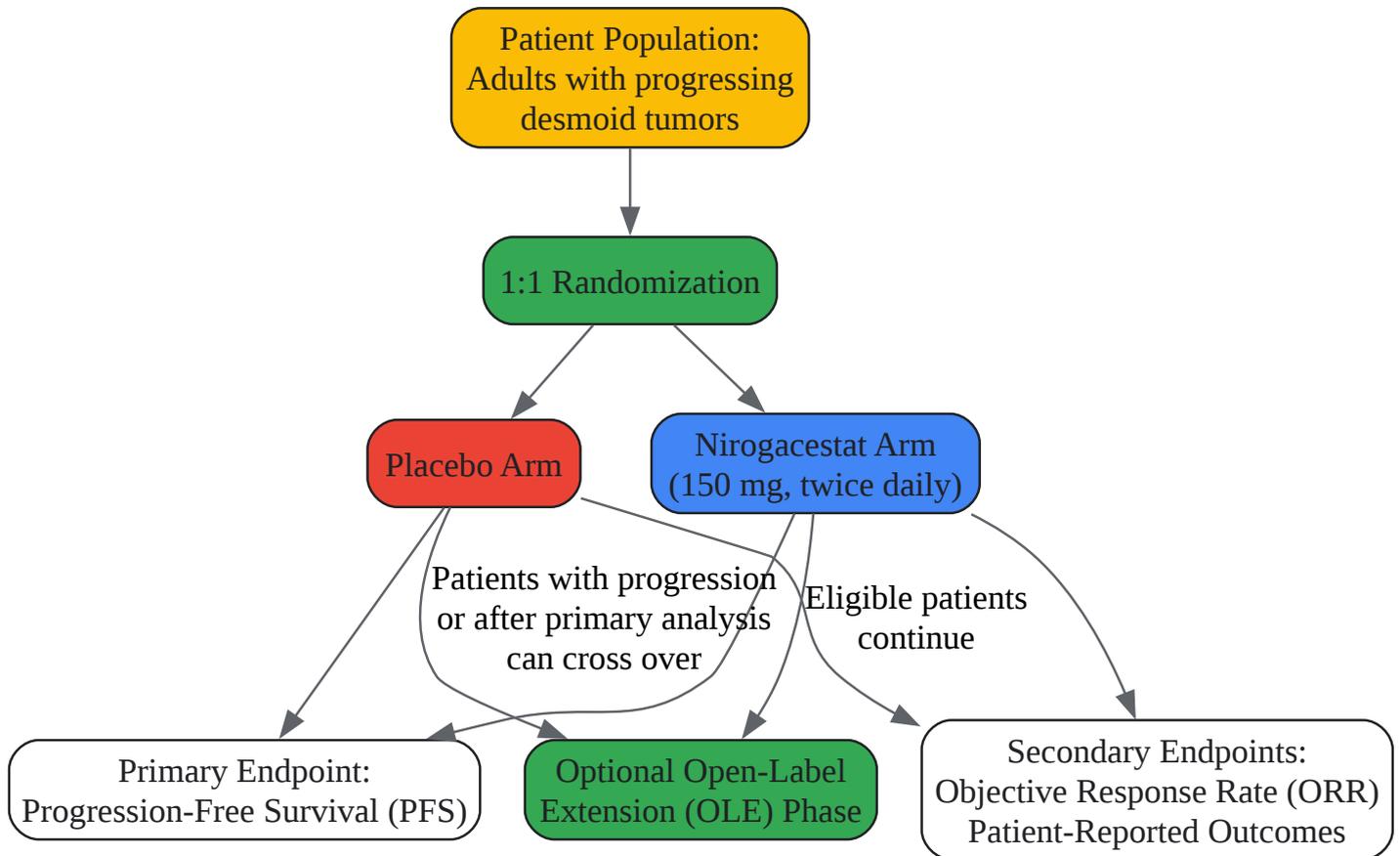
The hazard ratio (HR) of 0.29 indicates that **nirogacestat reduced the risk of disease progression or death by 71%** compared to placebo [4] [2] [3].

Experimental Protocol from the DeFi Trial

The data supporting the PFS analysis comes from the pivotal phase 3 DeFi trial (NCT03785964), a randomized, double-blind, placebo-controlled study [3] [5].

- **Study Design:** The trial included a double-blind (DB) phase followed by an optional open-label extension (OLE) phase [2].
- **Patient Population:** The trial enrolled adult patients (≥ 18 years) with histologically confirmed, progressing desmoid tumors. Key inclusion criteria required progression by $\geq 20\%$ (per RECIST v1.1) within 12 months of screening. Patients could be treatment-naïve or have recurrent/refractory disease after at least one prior therapy [2] [3].
- **Intervention:** Patients were randomly assigned 1:1 to receive oral **nirogacestat (150 mg)** or a matching **placebo**, twice daily in continuous 28-day cycles [2] [3].
- **Primary Endpoint: Progression-Free Survival (PFS)**, defined as the time from randomization to the first objective disease progression (as per independent central radiological review using RECIST v1.1) or death from any cause [3] [5].
- **Key Secondary Endpoints:** Included Objective Response Rate (ORR), patient-reported outcomes (PROs) on pain, symptoms, and quality of life [3].

The trial design ensured robust and reliable data collection. The following diagram illustrates the workflow of the DeFi trial:

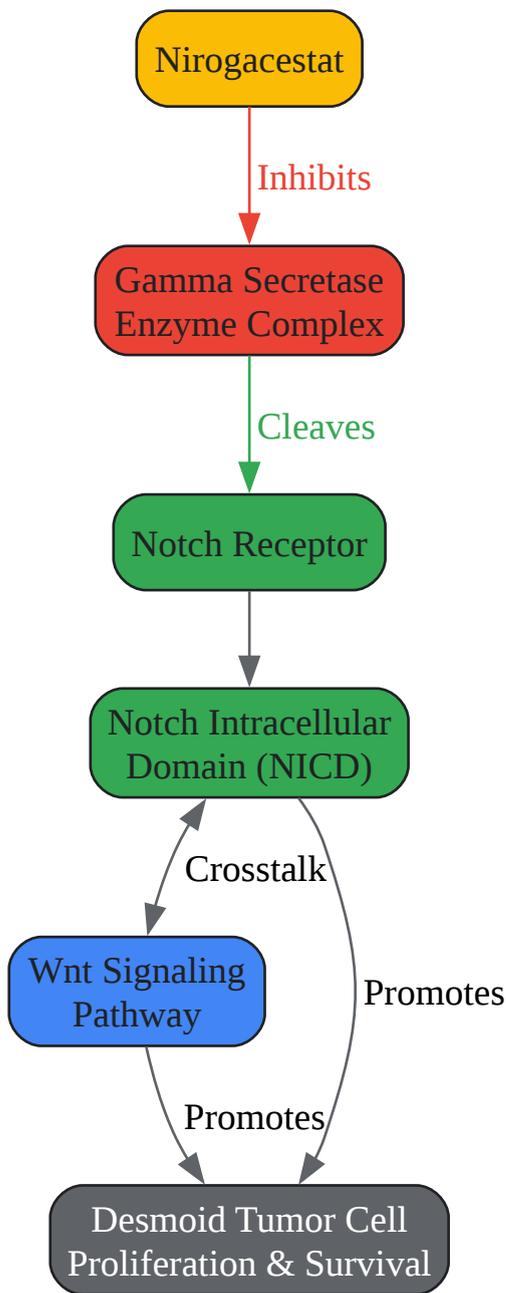


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Mechanism of Action and Signaling Pathway

Nirogacestat is an oral, selective gamma secretase (GS) inhibitor [5]. The GS enzyme complex cleaves numerous transmembrane proteins, including Notch receptors. Inhibition of Notch signaling impacts the Wnt pathway, and this **crosstalk between Notch and Wnt** is implicated in desmoid tumor pathogenesis [4].

The diagram below illustrates the proposed mechanism of action of **nirogacestat** in desmoid tumors:



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Context for Researchers and Drug Developers

- **Historical Context:** The development of **nirogacestat** is a case of **therapeutic repurposing**. Gamma secretase inhibitors were initially investigated for Alzheimer's disease but failed due to mechanism-related toxicities (largely attributed to Notch inhibition). An early phase I solid tumor trial

serendipitously found a high response rate in a small cohort of patients with desmoid tumors (71.4% ORR), which prompted focused development in this rare disease [4] [5].

- **Comparison to Other Alternatives:** The search results do not provide direct head-to-head PFS comparisons between **nirogacestat** and other active agents like sorafenib. Before **nirogacestat**'s approval, there were no FDA-approved systemic therapies specifically for desmoid tumors, and management relied on non-specific options like NSAIDs, hormonal therapy, tyrosine kinase inhibitors (TKIs), and chemotherapy [5]. The DeFi trial established **nirogacestat**'s efficacy versus placebo, and its significant PFS benefit and favorable profile have made it a **new standard of care** for patients requiring systemic treatment [3].

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